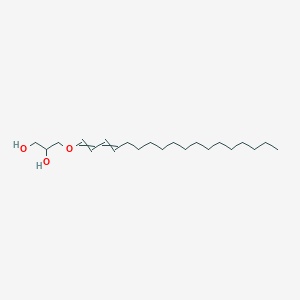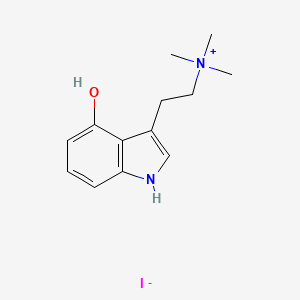
4-hydroxy TMT (iodide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-hydroxy TMT (iodide) typically begins with 4-acetoxy-N,N,N-trimethyltryptammonium iodide (4-AcO-TMT iodide). The synthetic route involves the following steps :
Methylation: 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) fumarate is methylated in the presence of excess iodomethane, resulting in 4-AcO-TMT iodide.
Hydrolysis: 4-AcO-TMT iodide is then hydrolyzed in aqueous acetic acid to yield 4-hydroxy TMT (iodide).
Purification: The final product is purified by recrystallization in a methanolic solution.
Analyse Chemischer Reaktionen
4-hydroxy TMT (iodide) undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the trimethylammonium group.
Common reagents used in these reactions include iodomethane for methylation and acetic acid for hydrolysis . The major products formed from these reactions are typically other tryptamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxy TMT (iodide) has several scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry for studying tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, especially in the context of psychedelic-assisted therapy.
Industry: It is used in the production of other tryptamine derivatives and as a research chemical in various industrial applications.
Wirkmechanismus
4-hydroxy TMT (iodide) exerts its effects primarily through its interaction with serotonin receptors . It binds to 5-HT1A, 5-HT2A, and 5-HT2B receptors, with agonist activity at 5-HT2A being particularly significant for its psychedelic effects . The compound does not show significant activity at the 5-HT3 receptor .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy TMT (iodide) is similar to other tryptamine derivatives such as psilocybin, psilocin, and bufotenidine . it is unique in its specific binding profile and lack of activity at the 5-HT3 receptor . Other similar compounds include:
Psilocybin: A well-known psychedelic compound with a phosphate group on carbon 4.
Psilocin: The active metabolite of psilocybin, lacking the phosphate group.
Bufotenidine: A compound found in toad venom with strong activity at the 5-HT3 receptor.
Eigenschaften
Molekularformel |
C13H19IN2O |
|---|---|
Molekulargewicht |
346.21 g/mol |
IUPAC-Name |
2-(4-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H18N2O.HI/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(16)13(10)11;/h4-6,9,14H,7-8H2,1-3H3;1H |
InChI-Schlüssel |
QNUXJABHEYPNKW-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)



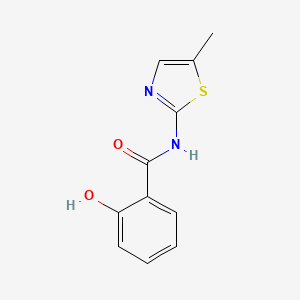
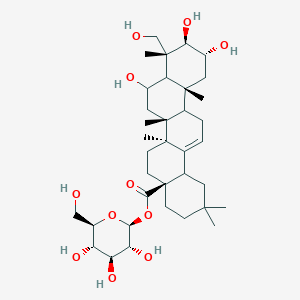
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
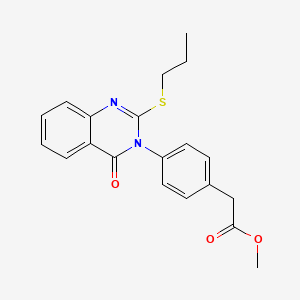
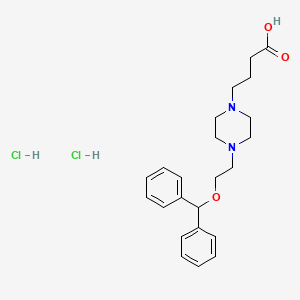
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)

